CYP1A2 Time-Dependent Inhibition: Differentiation from the N-3-Quinolinyl Regioisomer
N-Phenyl-3-quinolinesulfonamide exhibits time-dependent inhibition of human CYP1A2 with an IC50 of 2.53 µM in human liver microsomes (pre-incubation with NADPH for 0.5 h) [1]. In contrast, the regioisomer N-(3-quinolyl)benzenesulfonamide (CAS 53472-21-2) has not been reported to exhibit CYP1A2 inhibitory activity in comparable human microsomal assays; its documented biological profile is restricted to β-glucuronidase inhibition with an IC50 of 53.4 µM in bovine liver preparations [2]. The >20-fold difference in CYP1A2 potency between these two isomers, coupled with the time-dependent mechanism, indicates that the N-phenyl sulfonamide connectivity at C-3 confers a distinct cytochrome P450 interaction liability that must be accounted for in early ADME-Tox triage.
| Evidence Dimension | CYP1A2 time-dependent IC50 |
|---|---|
| Target Compound Data | IC50 = 2,530 nM (2.53 µM); time-dependent, human liver microsomes, 0.5 h pre-incubation with NADPH |
| Comparator Or Baseline | N-(3-Quinolyl)benzenesulfonamide (CAS 53472-21-2): no CYP1A2 data reported; β-glucuronidase IC50 = 53,400 nM (53.4 µM) in bovine liver |
| Quantified Difference | CYP1A2 IC50 target vs. regioisomer β-glucuronidase IC50: ~21-fold lower (more potent) IC50 for target |
| Conditions | Human liver microsomes; LC-MS/MS detection; NADPH cofactor; 0.5 h pre-incubation |
Why This Matters
Time-dependent CYP1A2 inhibition at low micromolar concentrations flags a drug-drug interaction risk that must be prospectively managed; the regioisomer lacks this liability, meaning procurement of the wrong isomer could yield false-negative hepatotoxicity screening results.
- [1] BindingDB BDBM50601513 (CHEMBL5180351). N-phenyl-3-quinolinesulfonamide: IC50 = 2.53E+3 nM, time-dependent CYP1A2 inhibition in human liver microsomes. View Source
- [2] BindingDB BDBM45875. N-(3-quinolyl)benzenesulfonamide: IC50 = 5.34E+4 nM for bovine liver β-glucuronidase. View Source
